Pinostilbene

Neuroprotection Parkinson's Disease Stilbenoid Uptake

Pinostilbene (trans-3,4'-dihydroxy-5-methoxystilbene) delivers differentiated pharmacology that resveratrol and pterostilbene cannot replicate. Its single 5-position methoxy group drives significantly higher cellular uptake, uniquely represses NF-κB transcriptional activity (absent in resveratrol), and inhibits IL-6 with 2.5-fold greater potency than resveratrol or pterostilbene. These intrinsic properties—not variable bioavailability—account for its neuroprotection in SH-SY5Y/6-OHDA Parkinson's models, S-phase arrest in HCT116/HT29 colon cancer cells, and selective cancer-cell cytotoxicity at 20–40 μM. For researchers requiring mechanistic clarity without confounding pharmacokinetic variables, pinostilbene is the definitive stilbenoid tool compound.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 42438-89-1
Cat. No. B020863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinostilbene
CAS42438-89-1
Synonyms3-[(1E)-2-(4-hydroxyphenyl)ethenyl]-5-methoxy-phenol
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)O
InChIInChI=1S/C15H14O3/c1-18-15-9-12(8-14(17)10-15)3-2-11-4-6-13(16)7-5-11/h2-10,16-17H,1H3/b3-2+
InChIKeyKUWZXOMQXYWKBS-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Pinostilbene (CAS 42438-89-1): A Methoxylated Resveratrol Analog with Differentiated Bioavailability and Pharmacological Selectivity


Pinostilbene (trans-3,4'-dihydroxy-5-methoxystilbene) is a naturally occurring monomethyl ether analog of the stilbenoid resveratrol [1]. It is characterized by a single methoxy substitution at the 5-position of the A-ring, distinguishing it from other methylated derivatives like pterostilbene (dimethylated) and isorhapontigenin (monomethylated at a different position) [2]. This specific methylation pattern confers enhanced cellular uptake and a distinct biological profile compared to its parent compound [3], making it a compound of significant interest for research applications in neuroprotection, oncology, and inflammation.

Why Pinostilbene Cannot Be Interchanged with Generic Stilbenoids: Evidence-Based Differentiation in Bioavailability and Molecular Targeting


Pinostilbene's distinct methylation pattern is not a trivial structural modification. It fundamentally alters the compound's pharmacokinetic and pharmacodynamic behavior compared to resveratrol and other stilbene analogs. Quantitative evidence demonstrates that this single methoxy group leads to significantly higher cellular uptake [1] and a unique profile of enzyme inhibition [2] and anti-inflammatory activity [3] that is not replicated by its close structural relatives. Substituting pinostilbene with resveratrol or pterostilbene in an experimental model would therefore introduce a confounding variable, as the cellular exposure and molecular targets differ measurably, potentially leading to false negatives or misinterpretation of mechanism-of-action studies.

Pinostilbene (CAS 42438-89-1) Evidence Guide: Quantifiable Differentiation from Resveratrol, Pterostilbene, and Isorhapontigenin


Superior Cellular Uptake in Neuronal SH-SY5Y Cells Relative to Resveratrol

Pinostilbene demonstrates significantly higher intracellular accumulation in SH-SY5Y neuroblastoma cells compared to resveratrol, a critical factor for in vitro neuroprotection assays. This difference in uptake underpins pinostilbene's superior neuroprotective efficacy in the 6-OHDA model [1].

Neuroprotection Parkinson's Disease Stilbenoid Uptake

Differential CYP1A1 Inhibition Potency: Pinostilbene vs. Pterostilbene and Desoxyrhapontigenin

In a direct comparative study, pinostilbene was found to be a significantly more potent inhibitor of human recombinant CYP1A1, a key enzyme in the bioactivation of procarcinogens, than its structural analog pterostilbene [1].

Chemoprevention Cytochrome P450 Enzyme Inhibition

Enhanced IL-6 Inhibition in Airway Inflammation Model Compared to Resveratrol and Pterostilbene

In an IL-1β-stimulated A549 lung epithelial cell model of airway inflammation, pinostilbene was more effective at inhibiting the release of the pro-inflammatory cytokine IL-6 than both its parent compound, resveratrol, and its dimethylated analog, pterostilbene [1].

Anti-inflammatory Airway Inflammation Cytokine Inhibition

Inhibition of NF-κB Transcriptional Activity: Efficacy Superior to Dexamethasone and Resveratrol

Pinostilbene exhibits a unique ability to repress NF-κB transcriptional activity, a master regulator of inflammation, in a luciferase reporter assay. This effect is not observed with resveratrol and is more efficacious than the clinical anti-inflammatory drug dexamethasone [1].

Anti-inflammatory NF-κB Signaling Gene Transcription

Antiproliferative Selectivity in Colorectal Cancer: S-Phase Arrest and Apoptosis Induction with Minimal Normal Cell Toxicity

Pinostilbene selectively inhibits the growth of human colon cancer cell lines (HCT116 and HT29) via S-phase cell cycle arrest and apoptosis induction, while demonstrating no significant growth inhibition on normal colon cells at equivalent concentrations [1].

Oncology Colon Cancer Cell Cycle Arrest

In Vivo Pharmacokinetic Profile: Rapid Clearance and Low Oral Bioavailability Define Experimental Use-Cases

A comprehensive pharmacokinetic study in rats reveals that pinostilbene undergoes rapid clearance and exhibits very low and erratic oral bioavailability. This profile is consistent with the class of meta-hydroxylated stilbenes but is quantitatively defined for pinostilbene, providing crucial parameters for experimental design [1].

Pharmacokinetics Bioavailability In Vivo Studies

Strategic Applications of Pinostilbene (CAS 42438-89-1) Based on Validated Differential Activity


Neuroprotection Research in Parkinson's Disease Models

Utilize pinostilbene in in vitro models of Parkinson's disease, specifically using SH-SY5Y cells challenged with 6-OHDA. Its significantly higher cellular uptake compared to resveratrol [1] ensures that observed neuroprotective effects are due to intrinsic activity rather than variable bioavailability. The compound's ability to attenuate JNK and c-Jun phosphorylation offers a clear mechanistic pathway for investigation.

In Vitro Studies on IL-6-Mediated Airway Inflammation

Employ pinostilbene as a tool compound to dissect IL-6 signaling in pulmonary epithelial cells (e.g., A549 cells). With an IC50 for IL-6 inhibition that is 2.5-fold more potent than resveratrol or pterostilbene [2], pinostilbene provides a superior signal-to-noise ratio for studying cytokine modulation in inflammatory airway diseases.

Investigating NF-κB-Dependent Gene Transcription Pathways

Leverage pinostilbene's unique ability to repress NF-κB transcriptional activity, an effect absent in resveratrol and more efficacious than dexamethasone in the same assay system [3]. This makes pinostilbene an ideal positive control for studying NF-κB pathway inhibitors and for exploring mechanisms of inflammation resolution.

Colorectal Cancer Research Focusing on S-Phase Cell Cycle Arrest

Use pinostilbene to investigate the induction of S-phase arrest and apoptosis in colon cancer cell lines such as HCT116 and HT29. The documented selectivity for cancer cells over normal colon cells at 20-40 μM [4] provides a defined experimental window for elucidating cancer-specific signaling pathways without the confounding factor of general cytotoxicity.

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